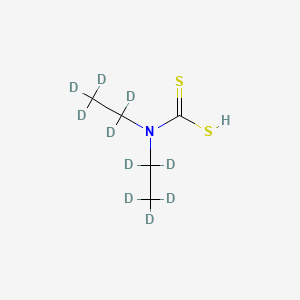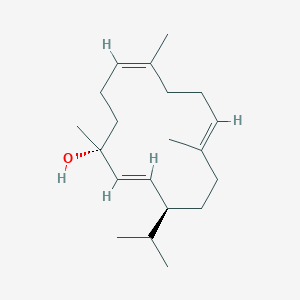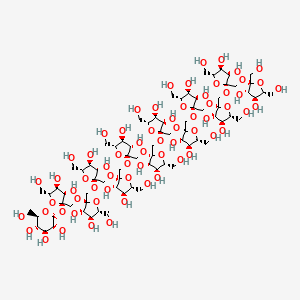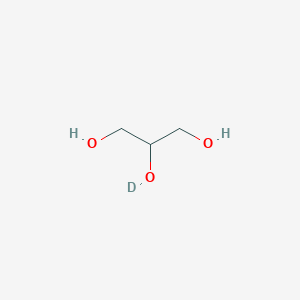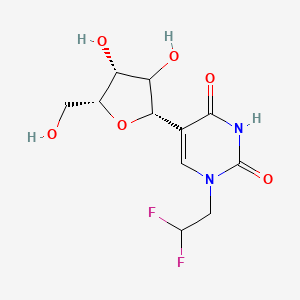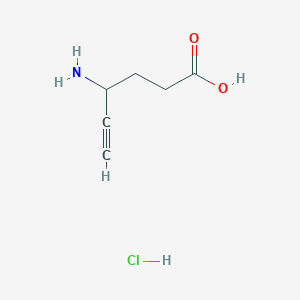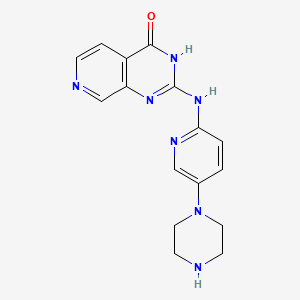
Tris(dibenzylideneacetonyl)bis-palladium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(dibenzylideneacetonyl)bis-palladium: is a widely used organopalladium compound, known for its role as a catalyst in various organic reactions. It is a complex of palladium(0) with dibenzylideneacetone ligands, and it appears as a dark purple to black solid . This compound is particularly significant in the field of synthetic chemistry due to its ability to facilitate a range of coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tris(dibenzylideneacetonyl)bis-palladium is typically synthesized by reacting palladium salts with dibenzylideneacetone ligands . The reaction is carried out under nitrogen atmosphere to prevent oxidation, and the product is purified through filtration and washing with solvents like acetone and ethanol .
Industrial Production Methods: In an industrial setting, the synthesis involves heating a mixture of palladium chloride and dibenzylideneacetone in ethanol, followed by cooling and filtration to obtain the product . The process is optimized to achieve high yield and purity, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Tris(dibenzylideneacetonyl)bis-palladium undergoes various types of reactions, primarily serving as a catalyst in:
Coupling Reactions: Such as Suzuki, Kumada, Negishi, and Buchwald-Hartwig couplings
Arylation and Amination: Including arylation of ketones and Buchwald-Hartwig amination of aryl halides
Fluorination and Carbonylation: Fluorination of allylic chlorides and carbonylation of 1,1-dichloro-1-alkenes.
Common Reagents and Conditions: The compound is used with various reagents like aryl halides, boronic acids, and phosphines under conditions that often involve solvents such as tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) .
Major Products: The major products formed from these reactions include biaryl compounds, aryl amines, and fluorinated organic molecules .
Wissenschaftliche Forschungsanwendungen
Chemistry: Tris(dibenzylideneacetonyl)bis-palladium is extensively used in organic synthesis for forming carbon-carbon and carbon-nitrogen bonds . It is a key catalyst in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, it is used to synthesize bioactive compounds and drug intermediates . Its role in facilitating the formation of complex molecular structures makes it valuable in medicinal chemistry .
Industry: Industrially, it is employed in the production of semiconducting polymers and materials for electronic devices . It is also used in the synthesis of polymer bulk-heterojunction solar cells .
Wirkmechanismus
Catalytic Mechanism: Tris(dibenzylideneacetonyl)bis-palladium acts as a source of soluble palladium(0), which participates in oxidative addition, transmetalation, and reductive elimination steps in catalytic cycles . These steps are crucial for the formation of new chemical bonds in coupling reactions .
Molecular Targets and Pathways: The compound interacts with various organic substrates, facilitating their transformation into desired products through palladium-catalyzed pathways . The presence of dibenzylideneacetone ligands stabilizes the palladium center, enhancing its reactivity .
Vergleich Mit ähnlichen Verbindungen
- Bis(triphenylphosphine)palladium(II) chloride
- Palladium(II) acetate
- Tetrakis(triphenylphosphine)palladium(0)
Uniqueness: Tris(dibenzylideneacetonyl)bis-palladium is unique due to its high stability and solubility in organic solvents, making it an efficient catalyst for a wide range of reactions . Its ability to facilitate multiple types of coupling reactions distinguishes it from other palladium catalysts .
Eigenschaften
Molekularformel |
C17H14OPd2 |
|---|---|
Molekulargewicht |
447.1 g/mol |
IUPAC-Name |
(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;palladium |
InChI |
InChI=1S/C17H14O.2Pd/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;;/h1-14H;;/b13-11+,14-12+;; |
InChI-Schlüssel |
IBXMKLPFLZYRQZ-VCHVFRDLSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd] |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pd].[Pd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


